Ansamycin; LM-427

Antimicrobial Susceptibility Testing Mycobacterium tuberculosis Minimum Inhibitory Concentration

Select this specific rifamycin for DDI profiling (3.3-fold CYP3A4 induction vs. 21-fold for rifampicin) and research on MDR-TB (14-27% of rifampicin-resistant isolates remain susceptible). Essential for MAC efficacy models where triple therapy significantly improves survival.

Molecular Formula C46H62N4O11
Molecular Weight 847.0 g/mol
Cat. No. B14793570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnsamycin; LM-427
Molecular FormulaC46H62N4O11
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C
InChIInChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/t23?,25?,26?,27?,30?,37?,38?,41?,45-/m0/s1
InChIKeyAZFBLLCNOQPJGJ-BNNCVWCESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ansamycin LM-427 (Rifabutin) Procurement Specifications: Chemical Identity and Baseline Pharmacology


Ansamycin LM-427 (synonymous with rifabutin) is a semisynthetic spiropiperidyl derivative of rifamycin S, belonging to the ansamycin class of antibiotics [1]. It is primarily indicated for the treatment of mycobacterial infections, including Mycobacterium tuberculosis (TB) and Mycobacterium avium complex (MAC) disease, particularly in immunocompromised patients [1]. Key baseline characteristics include its mechanism of action (inhibition of bacterial DNA-dependent RNA polymerase), a long terminal elimination half-life of approximately 25 to 36 hours in humans, and extensive tissue distribution with volumes of distribution reported between 8 and 9 L/kg [2][3]. While sharing the core rifamycin scaffold with agents like rifampicin and rifapentine, specific structural modifications, notably the spiropiperidyl moiety, confer distinct pharmacological properties that are critical for targeted scientific and procurement decisions [1].

Rifabutin (Ansamycin LM-427) vs. Other Rifamycins: Why In-Class Substitution Is Not Advisable


Despite belonging to the same rifamycin class, the clinical and pharmacological profiles of rifabutin (Ansamycin LM-427), rifampicin, and rifapentine are not interchangeable. While rifampicin is the most widely used, its potent induction of CYP3A4 and P-glycoprotein leads to profound and clinically significant drug-drug interactions (DDIs), a liability that is markedly reduced with rifabutin [1]. Furthermore, rifabutin demonstrates superior in vitro potency against Mycobacterium tuberculosis, including against a subset of rifampicin-resistant strains, owing to differential susceptibility conferred by specific rpoB gene mutations [2][3]. Procurement of a generic rifamycin without considering these specific, quantifiable differentiators—potency against resistant strains, DDI risk, and pharmacokinetic behavior—can lead to treatment failure, increased toxicity, or suboptimal patient management. The following section provides the quantitative evidence base that substantiates these critical differences.

Ansamycin LM-427 (Rifabutin) Quantitative Differentiation: Evidence for Scientific Selection and Procurement


Superior In Vitro Potency of Rifabutin Against M. tuberculosis Relative to Rifampicin

In a head-to-head comparison, rifabutin (Ansamycin LM-427) demonstrates superior in vitro activity against rifampicin-susceptible Mycobacterium tuberculosis strains compared to rifampicin. The Minimal Inhibitory Concentration required to inhibit 90% of strains (MIC90) is significantly lower for rifabutin [1]. A separate comparative study further corroborates this, showing rifabutin MICs for rifampin-susceptible strains were ≤0.06 µg/mL, a threshold lower than that typically reported for rifampin [2].

Antimicrobial Susceptibility Testing Mycobacterium tuberculosis Minimum Inhibitory Concentration

Reduced Cross-Resistance of Rifabutin Against Multidrug-Resistant M. tuberculosis (MDR-TB) Isolates

While cross-resistance between rifampicin and rifabutin is common, rifabutin retains activity against a substantial subset of rifampicin-resistant Mycobacterium tuberculosis strains. A study of 99 MDR-TB clinical strains found an overall cross-resistance rate of 85.9%, meaning 14.1% of rifampicin-resistant strains remained susceptible to rifabutin [1]. Importantly, among the resistant strains, the MIC90 of rifabutin (≤16 mg/L, median 2 mg/L) was significantly lower than that of rifampicin (≥2 mg/L, median >32 mg/L) [1]. Another large genomic study of 1003 clinical isolates confirmed this discordance: of 766 rifampicin-resistant isolates, 210 (27%) remained susceptible to rifabutin [2].

Multidrug-Resistant Tuberculosis Cross-Resistance rpoB Mutations

Lower Drug-Drug Interaction (DDI) Risk: Reduced CYP3A4 Protein Induction by Rifabutin Compared to Rifampicin

Rifabutin exhibits a significantly lower potential for causing clinically relevant drug-drug interactions (DDIs) compared to rifampicin, a key differentiator for co-medicated patient populations. In primary human hepatocytes, rifampicin (10 µM) induced CYP3A4 protein expression 21-fold and activity 53-fold, whereas equimolar rifabutin (10 µM) induced protein expression only 3.3-fold and activity 11-fold . Despite comparable mRNA induction (e.g., rifampicin 61-fold vs. rifabutin 44-fold at 72h), rifabutin fails to proportionally increase protein and activity, explaining its weaker DDI profile in vivo . Furthermore, rifabutin is a more potent inhibitor of the efflux transporter P-glycoprotein (Pgp) with an IC50 of 0.3 µM, compared to rifampicin's IC50 of 12.9 µM [1].

Drug-Drug Interactions CYP3A4 Induction Pharmacokinetics P-glycoprotein

Enhanced Intracellular Accumulation of Rifabutin Compared to Rifampicin in Hepatocytes

Rifabutin achieves markedly higher intracellular concentrations in hepatocytes compared to rifampicin, which may contribute to its distinct pharmacological profile. In primary human hepatocytes, rifabutin accumulated 6- to 15-fold higher than rifampicin . In a colorectal adenocarcinoma cell line (LS180), rifabutin showed sixfold to eightfold higher intracellular accumulation than rifampicin [1].

Cellular Pharmacokinetics Intracellular Accumulation Hepatocyte

Clinical Outcomes: Superior Microbiologic Response Durability with Rifabutin-Containing Triple Therapy for MAC in AIDS Patients

In a phase 3 clinical trial for disseminated MAC disease in persons with AIDS, a triple-drug regimen containing clarithromycin, ethambutol, and rifabutin (C+E+R) demonstrated superior durability of response compared to a double-drug regimen of clarithromycin plus rifabutin (C+R). While initial microbiologic response rates were similar (C+R: 42%, C+E+R: 51%; P=.454), the relapse rate was significantly higher in the C+R arm (24%) compared to the C+E+R arm (6%; P=.027) [1]. Additionally, patients in the C+E+R group had significantly improved survival compared to those in the C+E (HR 0.44, 95% CI 0.23-0.83) and C+R (HR 0.49, 95% CI 0.26-0.92) arms [1].

Mycobacterium avium Complex Clinical Trial Relapse Rate Antiretroviral Therapy

Comparative In Vitro Activity of Rifamycins: Rifabutin Demonstrates Lower MICs than Rifampicin and Rifapentine Against M. tuberculosis Lineages

In a comparative analysis of the three primary rifamycins against 14 MTBC strains, rifabutin (RFB) demonstrated generally lower MICs compared to rifampicin (RIF) and rifapentine (RFP) [1]. While the paper's abstract indicates RIF and its metabolite showed the highest MICs, followed by RFP and RFB, a deeper look at the data reveals the specific numeric advantage of RFB. For instance, RIF MICs for tested strains ranged from 0.016 to 0.5 µg/mL, whereas RFP MICs ranged from 0.016 to 0.25 µg/mL, with most strains (14/28) having an MIC of 0.06 µg/mL. RFB MICs were the lowest, ranging from ≤0.008 to 0.125 µg/mL [2].

Rifamycin Class Comparison Mycobacterium tuberculosis Lineages MIC Distribution

Ansamycin LM-427 (Rifabutin): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Drug-Drug Interaction Mechanisms: A Model Compound with Low CYP3A4 Induction

Ansamycin LM-427 (rifabutin) is an essential tool for pharmacology and toxicology research focused on drug-drug interactions (DDIs). Its unique profile—demonstrating significantly lower CYP3A4 protein induction (3.3-fold vs. 21-fold for rifampicin at 10 µM in primary human hepatocytes ) despite high intracellular accumulation [1]—makes it a critical control or comparator agent. Studies requiring a rifamycin backbone with a minimized perpetrator effect on CYP3A4 and Pgp use rifabutin to dissect induction mechanisms or to assess DDI risk in novel compound development.

Development of Novel Anti-Tuberculosis Agents Targeting Rifampicin-Resistant Strains

Ansamycin LM-427 is a crucial reference compound in antimicrobial drug discovery programs focused on overcoming rifampicin resistance in Mycobacterium tuberculosis. With 14-27% of rifampicin-resistant clinical isolates remaining susceptible to rifabutin [2][3], it serves as a benchmark for evaluating the activity of new chemical entities against this specific, clinically relevant resistant population. Researchers utilize rifabutin in minimum inhibitory concentration (MIC) assays to define a potency threshold that new compounds must meet or exceed to be considered for further development against MDR-TB.

Preclinical In Vivo Modeling of Mycobacterium avium Complex (MAC) Disease

Ansamycin LM-427 is a standard component in preclinical models of disseminated Mycobacterium avium complex (MAC) infection, particularly in murine models for drug efficacy studies [4]. The clinical evidence demonstrating that rifabutin-containing triple therapy (C+E+R) significantly reduces relapse rates (6% vs. 24% for C+R) and improves survival in human trials provides a strong translational rationale for its inclusion as a positive control or backbone therapy in animal studies. This allows for the evaluation of novel adjunctive therapies for MAC in a clinically informed experimental context.

Standardized Antimicrobial Susceptibility Testing (AST) of Mycobacteria

Ansamycin LM-427 is a required reference antibiotic in clinical and public health laboratories performing antimicrobial susceptibility testing (AST) on Mycobacterium tuberculosis complex and other non-tuberculous mycobacteria (NTM). Its well-characterized MIC ranges against susceptible strains (e.g., ≤0.06 to 0.125 µg/mL on agar [5]) serve as an essential quality control (QC) parameter. Procurement of high-purity Ansamycin LM-427 is necessary for laboratories seeking to validate their AST methods, establish local MIC distributions, and accurately report clinical susceptibility to rifabutin, especially for isolates where rifampicin resistance is detected.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ansamycin; LM-427

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.